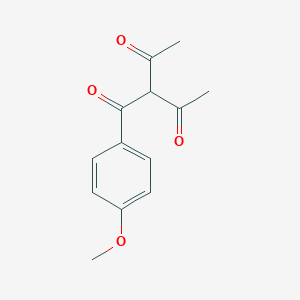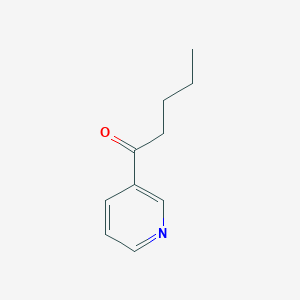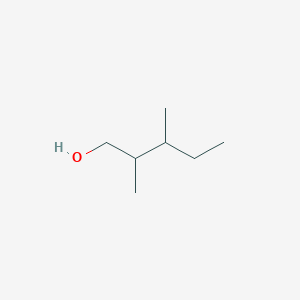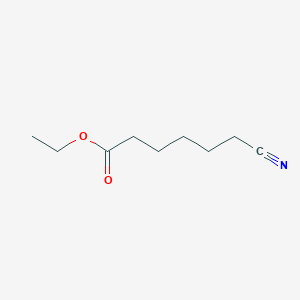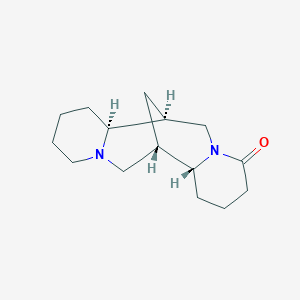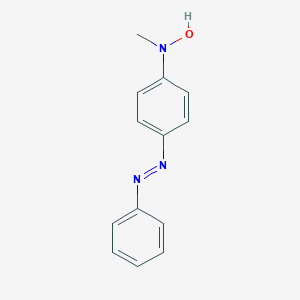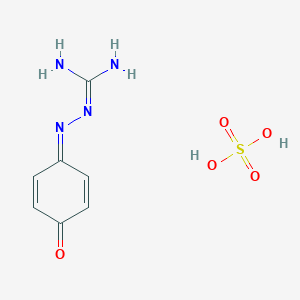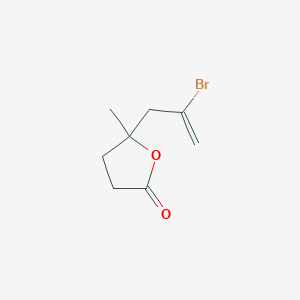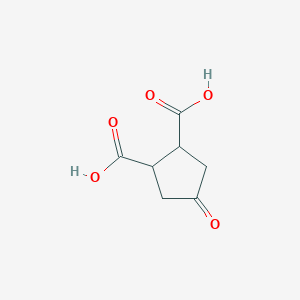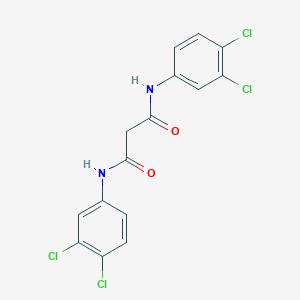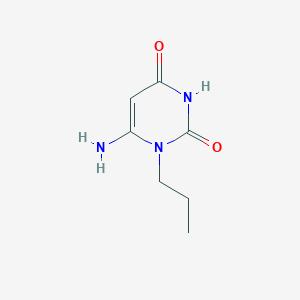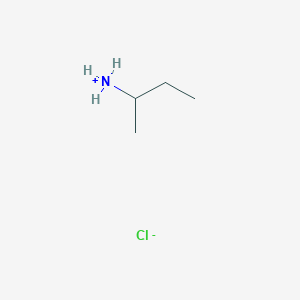
Cloruro de sec-butilamonio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sec-Butylammonium chloride, also known as 2-butanamine hydrochloride, is an organic compound with the molecular formula C₄H₁₂ClN. It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Aplicaciones Científicas De Investigación
sec-Butylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: It is employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: It is used in the production of specialty chemicals, catalysts, and as an intermediate in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
- During this process, hydrogen ions are liberated, leading to increased acidity (lower pH), along with the release of chloride ions .
- Impact on Bioavailability : Its pharmacokinetics influence its overall availability and duration of action .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions: sec-Butylammonium chloride can be synthesized through the reaction of sec-butylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where sec-butylamine is dissolved in water and hydrochloric acid is added dropwise. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of sec-butylammonium chloride.
Industrial Production Methods: In industrial settings, sec-butylammonium chloride is produced on a larger scale using similar methods. The process involves the continuous addition of sec-butylamine to a reactor containing hydrochloric acid. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion. The resulting product is purified through crystallization and filtration to obtain high-purity sec-butylammonium chloride.
Análisis De Reacciones Químicas
Types of Reactions: sec-Butylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Acid-Base Reactions: As a salt of a weak base (sec-butylamine) and a strong acid (hydrochloric acid), it can react with bases to form sec-butylamine and the corresponding salt.
Complex Formation: It can form complexes with metal ions, which are useful in various catalytic processes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Bases: Strong bases like sodium hydroxide or potassium hydroxide are used in acid-base reactions to regenerate sec-butylamine.
Metal Ions: Transition metal ions such as copper(II) or nickel(II) are used in complex formation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include sec-butyl alcohol, sec-butyl ethers, or sec-butylamines.
Acid-Base Reaction Products: sec-Butylamine and the corresponding salt (e.g., sodium chloride).
Complexes: Metal complexes with sec-butylammonium ligands.
Comparación Con Compuestos Similares
tert-Butylammonium chloride: Similar in structure but with a different arrangement of the butyl group.
n-Butylammonium chloride: Has a straight-chain butyl group instead of a branched one.
iso-Butylammonium chloride: Contains an isobutyl group.
Uniqueness: sec-Butylammonium chloride is unique due to its specific branching of the butyl group, which influences its reactivity and interactions with other molecules. This branching can lead to different steric and electronic effects compared to its isomers, making it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
10049-60-2 |
|---|---|
Fórmula molecular |
C4H12ClN |
Peso molecular |
109.60 g/mol |
Nombre IUPAC |
butan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H11N.ClH/c1-3-4(2)5;/h4H,3,5H2,1-2H3;1H |
Clave InChI |
VBPUICBFVUTJSE-UHFFFAOYSA-N |
SMILES |
CCC(C)[NH3+].[Cl-] |
SMILES canónico |
CCC(C)N.Cl |
Key on ui other cas no. |
10049-60-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


